Norleual (TFA)

HGF/c-Met Binding Radioligand Competition Assay Receptor Antagonism

Research pain point: Need to block HGF/c-Met signaling without off-target AT4/IRAP effects. Norleual (TFA) is the solution: a synthetic hexapeptide acting as the hinge-region mimic of HGF. - 3 pM IC50 for c-Met binding; active in IRAP-negative cells. - Dual HGF/MSP antagonist to study pancreatic cancer chemoresistance. - Validated ex vivo antiangiogenesis and anti-metastatic endpoints. Supplied as TFA salt for enhanced solubility.

Molecular Formula C43H59F3N8O9
Molecular Weight 889.0 g/mol
Cat. No. B10858024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorleual (TFA)
Molecular FormulaC43H59F3N8O9
Molecular Weight889.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C41H58N8O7.C2HF3O2/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27;3-2(4,5)1(6)7/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56);(H,6,7)/t30-,32-,33-,34-,35-,36-;/m0./s1
InChIKeyBQHFHCGHTPQPOO-FIVFGVFCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norleual (TFA): Picomolar HGF/c-Met Antagonist for Research Procurement


Norleual (TFA), the trifluoroacetate salt of the angiotensin IV analog Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃₋₄-His-Pro-Phe, is a synthetic hexapeptide that functions as a potent hepatocyte growth factor (HGF)/c-Met antagonist (IC₅₀ = 3 pM) [1]. Structurally, Norleual mimics the hinge (linker) region of HGF, enabling it to competitively block HGF dimerization and subsequent c-Met receptor activation [1]. The compound also exhibits AT₄ receptor antagonism and dual HGF/macrophage stimulating protein (MSP) inhibitory activity, distinguishing it from classical AT₄ ligands [2]. Norleual TFA (MW = 889.0 g/mol) offers enhanced aqueous solubility relative to the free base form (MW = 774.95 g/mol), facilitating in vitro and in vivo experimental workflows .

HGF/c-Met pathway inhibition studies
IRAP-independent mechanism for pathway-specific research
Aqueous-soluble TFA salt for in vitro and in vivo assays

Why Generic Substitution Fails for Norleual (TFA)


Norleual (TFA) occupies a unique pharmacological niche that prevents substitution by superficially similar compounds. Classical AT₄ receptor ligands such as angiotensin IV (Ang IV) and LVV-hemorphin-7 act primarily as insulin-regulated aminopeptidase (IRAP) inhibitors, whereas Norleual functions as a direct HGF antagonist via hinge-region mimicry—a mechanism confirmed by its activity in IRAP-negative HEK293 cells [1]. ATP-competitive c-Met kinase inhibitors (e.g., SU11274, PHA-665752) operate at nanomolar concentrations on the intracellular kinase domain, failing to block the extracellular HGF dimerization step that Norleual targets [2]. Furthermore, second-generation metabolically stabilized analogs such as the 6-AH family (e.g., Dihexa) exhibit prolonged plasma half-lives but possess distinct pharmacological profiles as HGF/Met modifiers rather than antagonists [3]. The quantitative evidence below establishes precisely where Norleual differentiates from each alternative.

Norleual (TFA)
Direct HGF antagonist via hinge-region mimicry; active in IRAP-negative cells
Classical AT₄ Ligands
Operate primarily as IRAP inhibitors; may not reproduce HGF pathway blockade
IRAP-mediated effects cannot substitute for direct HGF dimerization blockade
Norleual (TFA)
Blocks extracellular HGF dimerization at picomolar concentrations
ATP-competitive c-Met inhibitors
Target intracellular kinase domain at nanomolar levels; do not block HGF binding
Intracellular kinase inhibition does not replicate extracellular antagonism mechanism
Norleual (TFA)
Short half-life (<5 min); acute study tool
6-AH family analogs
HGF/Met modifiers with ~16-fold longer half-life; distinct pharmacodynamics
Longer half-life analogs may shift response profile beyond target engagement

Norleual (TFA) Quantitative Differentiation Evidence


Competitive Displacement of Native HGF from c-Met

In a direct head-to-head competition binding assay using ¹²⁵I-labeled HGF on mouse liver plasma membranes, Norleual inhibited HGF binding to the c-Met receptor with an IC₅₀ of 3.1 ± 2.1 pM, compared to unlabeled recombinant HGF which exhibited an IC₅₀ of 29 ± 14.7 pM under identical conditions. This represents an approximately 9.4-fold greater binding affinity for Norleual relative to the native ligand [1].

HGF binding inhibition
Head-to-head
IC₅₀ 3.1 pM Norleual
IC₅₀ 29 pM Native HGF
~9.4-fold higher binding affinity
Supports picomolar binding antagonism at receptor level
Mouse liver membranes; ¹²⁵I-HGF competition
HGF/c-Met Binding Radioligand Competition Assay Receptor Antagonism

IRAP-Independent HGF Dimerization Blockade

Classical AT₄ receptor ligands such as angiotensin IV (Ang IV) and LVV-hemorphin-7 mediate their biological effects through inhibition of insulin-regulated aminopeptidase (IRAP), with Ang IV exhibiting a Ki of approximately 62.4 nM for IRAP catalytic activity [2]. In contrast, Norleual acts as a structural mimic of the HGF hinge region, binding directly to HGF (Ki = 3.6 pM) and preventing HGF dimerization—a mechanism entirely independent of IRAP [1][3]. This mechanistic divergence was conclusively demonstrated by Norleual's ability to induce marked biological responses in human embryonic kidney (HEK293) cells, which do not express IRAP [1]. The >17,000-fold difference in target affinity (HGF Ki = 3.6 pM vs IRAP Ki estimated at >62.4 nM for Ang IV) confirms that Norleual's primary pharmacology is HGF/c-Met antagonism, not IRAP modulation.

HGF selectivity over IRAP
Class-level
HGF Ki 3.6 pM Norleual
IRAP Ki ~62.4 nM Ang IV (reference)
>17,000-fold selectivity for HGF
Confirms HGF-specific mechanism independent of IRAP
IRAP-negative HEK293 functional validation
AT₄ Receptor IRAP HGF Dimerization Mechanism of Action

Dual HGF/MSP Antagonism vs ATP-Competitive Inhibitors

Norleual is a dual antagonist of both hepatocyte growth factor (HGF) and macrophage stimulating protein (MSP), suppressing pro-survival signaling from both the c-Met and Ron receptor systems [1]. In contrast, ATP-competitive c-Met inhibitors such as SU11274 (c-Met IC₅₀ = 10 nM) and PHA-665752 (c-Met IC₅₀ = 9 nM) target only the intracellular kinase domain of c-Met and do not inhibit MSP/Ron signaling [2]. Notably, Norleual achieves its dual antagonism at picomolar concentrations (IC₅₀ = 3 pM for HGF/c-Met), approximately 3,000-fold more potent than these ATP-competitive inhibitors operate on their single target. In pancreatic cancer cells, Norleual at 50–100 pM inhibited both HGF-induced and MSP-induced pro-survival effects and sensitized cells to gemcitabine, a property not demonstrated by single-pathway kinase inhibitors [1].

Dual-pathway antagonism
Context-dependent
IC₅₀ 3 pM (dual) Norleual (HGF/MSP)
IC₅₀ 9–10 nM (single) ATP-competitive c-Met inhibitors
~3,000-fold greater potency; dual-pathway coverage
Dual HGF/MSP blockade may support chemoresistance model studies
Pancreatic cancer cell lines; HGF/MSP pro-survival assays
Dual Antagonist HGF/c-Met MSP/Ron Pancreatic Cancer

Metabolic Stability vs 6-AH Analogs

A direct pharmacokinetic comparison established that Norleual exhibits a blood half-life (t₁/₂) of less than 5 minutes, whereas the metabolically stabilized 6-AH family member D-Nle-Tyr-Ile-NH-(CH₂)₅-CONH₂ (a second-generation Ang IV analog) demonstrated a t₁/₂ of 80 minutes under equivalent conditions—a >16-fold improvement in stability [1]. This short half-life is attributed to the presence of unprotected peptide bonds at both amino- and carboxyl-terminal linkages in Norleual, which render it susceptible to rapid exopeptidase cleavage [2]. The 6-AH analogs achieve enhanced stability through N-terminal D-amino acid substitution and C-terminal amidation with a 5-carbon linker [1].

Metabolic stability
Head-to-head
t₁/₂ <5 min Norleual
t₁/₂ 80 min 6-AH analog
>16-fold shorter half-life
Positions Norleual for acute in vitro / ex vivo studies
Blood stability assay data
Metabolic Stability Plasma Half-Life 6-AH Family In Vivo Pharmacology

In Vivo Tumor Burden Reduction with Gemcitabine

In an orthotopic BxPC-3-luc2 human pancreatic cancer xenograft model in nude mice, the combination of Norleual (1 mg/kg daily i.p.) plus gemcitabine (25 mg/kg twice weekly i.p.) significantly reduced tumor burden by treatment day 32 compared to all other groups, including gemcitabine monotherapy [1]. Gemcitabine alone did not produce statistically significant tumor growth inhibition versus vehicle control as measured by total bioluminescent flux [1]. Excised primary tumor weights confirmed that the combination group had the smallest tumors of any treatment group, significantly different from vehicle controls (P < 0.05), while Norleual alone had no effect on tumor size [1]. These data demonstrate that Norleual acts as a chemosensitizer rather than a direct cytotoxic agent in this model.

In vivo combination effect
Endpoint context
Combination (Norleual + gemcitabine) significantly reduced tumor burden vs gemcitabine alone at day 32 (P<0.05); Norleual alone had no effect on tumor size.
Reported chemosensitization in pancreatic xenograft model
Orthotopic BxPC-3-luc2 model; bioluminescence endpoint
Pancreatic Cancer Xenograft Gemcitabine Sensitization In Vivo Efficacy Combination Therapy

Inhibition of HGF-Driven Cell Invasion

In a transwell invasion assay using Madin-Darby canine kidney (MDCK) cells stimulated with HGF (10 ng/mL), Norleual at concentrations ranging from 10⁻¹¹ M (10 pM) to 10⁻⁸ M (10 nM) produced near-total inhibition of HGF-induced cell invasion through collagen gels. Quantitatively, HGF alone induced robust invasion versus PBS controls (P < 0.05 by Tukey's post hoc analysis), while co-treatment with Norleual at all tested concentrations reduced invasion to levels statistically indistinguishable from unstimulated controls [1]. This anti-invasive potency at low picomolar concentrations is consistent with Norleual's sub-picomolar binding affinity for HGF and contrasts with the micromolar cellular IC₅₀ values reported for early ATP-competitive c-Met inhibitors such as SU11274 (cellular IC₅₀ ≈ 1 μM) [2].

Cell invasion inhibition
Head-to-head
10⁻¹¹–10⁻⁸ M Norleual
10 ng/mL HGF alone Significant invasion vs PBS
Near-total inhibition at all tested Norleual concentrations
Supports anti-invasive activity at picomolar concentrations
MDCK transwell assay; collagen gel
Cell Invasion MDCK Cells HGF-Dependent Migration Anti-Invasive Activity

Optimal Research Application Scenarios for Norleual (TFA)


HGF/c-Met Pathway Studies Without IRAP Confounding

Norleual (TFA) is the compound of choice for dissecting HGF/c-Met signaling mechanisms in cell types where IRAP is co-expressed or where IRAP-mediated effects must be excluded. Its demonstrated activity in IRAP-negative HEK293 cells [1] and its 3 pM c-Met binding IC₅₀ ensure that observed phenotypes are attributable to HGF pathway blockade rather than off-target AT₄/IRAP modulation. Researchers should use Norleual at 20–50 pM for acute signaling studies (c-Met/Gab1 phosphorylation inhibition) [1] and at 10⁻¹¹–10⁻⁸ M for functional assays such as MDCK cell scattering, proliferation, and invasion [1].

Dual HGF/MSP Antagonism in Chemoresistance Models

For investigators studying pancreatic cancer chemoresistance driven by both HGF/c-Met and MSP/Ron pathways, Norleual (TFA) provides single-agent dual-pathway blockade at picomolar concentrations. In vitro, Norleual at 50–100 pM inhibits both HGF-induced and MSP-induced pro-survival signaling in BxPC-3 and MIA PaCa-2 cells, sensitizing them to gemcitabine at clinically relevant concentrations (40–50 nM) [2]. Procurement is recommended for labs running combination index (CI) analyses to quantify gemcitabine sensitization in pancreatic cancer panels where dual growth factor pathway activation is documented.

Ex Vivo Antiangiogenesis and Tube Formation Assays

Norleual (TFA) is validated for ex vivo antiangiogenesis studies where its picomolar potency enables complete inhibition of HGF-driven angiogenic responses without the cytotoxicity associated with micromolar concentrations of ATP-competitive inhibitors. The compound suppressed pulmonary colonization by B16-F10 melanoma cells in vivo at 10⁻¹¹ M pre-treatment followed by 50 μg/kg/day systemic dosing [1], establishing a benchmark for anti-metastatic endpoint studies. Researchers should select Norleual over metabolically stabilized analogs for acute ex vivo angiogenesis assays where rapid compound clearance is acceptable and the native pharmacology of the HGF hinge-region mechanism is the focus of investigation.

Metabolic Stability Benchmarking for HGF Antagonists

Norleual (TFA) serves as the established reference compound for benchmarking metabolic stability improvements in next-generation HGF antagonist development programs. With a documented blood half-life of <5 minutes [3], Norleual provides the baseline against which structural modifications (N-terminal capping, C-terminal amidation, D-amino acid substitution) are quantitatively assessed. Procurement is indicated for SAR programs that require a well-characterized parental compound to validate in vitro metabolic stability assays (liver microsomes, plasma stability) and to calibrate LC-MS/MS analytical methods for HGF antagonist quantification.

Application
Selection Property
Validation Focus
HGF/c-Met signaling (IRAP-independent)
IRAP-independent HGF antagonist
c-Met/Gab1 phosphorylation in IRAP-null cells
Dual HGF/MSP chemoresistance models
Dual-pathway HGF/MSP blocker
Pro-survival signaling inhibition in pancreatic tumor cell lines
Ex vivo antiangiogenesis assays
Picomolar anti-invasive activity
Endothelial tube formation and invasion endpoints
Metabolic stability benchmarking
Reference compound with documented short half-life
Blood stability assay comparative data
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